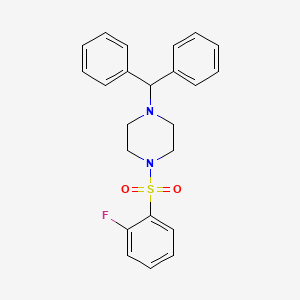
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide, also known as FMBA, is a novel compound that has received significant attention in recent years due to its potential therapeutic applications. FMBA is a small molecule that has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell survival and proliferation.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, reduce the expression of adhesion molecules, and inhibit the migration of immune cells. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has also been shown to induce apoptosis in cancer cells, reduce tumor growth, and enhance the efficacy of chemotherapy drugs.
Advantages and Limitations for Lab Experiments
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has several advantages for use in lab experiments, including its high purity, low toxicity, and ability to selectively target inflammation and cancer cells. However, (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide also has limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for the research and development of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide in various diseases, such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Additionally, further research is needed to fully understand the mechanism of action of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide and its potential side effects.
Synthesis Methods
The synthesis of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide involves a multistep process that starts with the reaction of furan-2-carboxylic acid with 4-morpholinobut-2-yn-1-amine to form an intermediate product. This intermediate product is then reacted with acryloyl chloride to produce (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide. The synthesis of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-morpholin-4-ylbut-2-ynyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(6-5-14-4-3-11-20-14)16-7-1-2-8-17-9-12-19-13-10-17/h3-6,11H,7-10,12-13H2,(H,16,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFURXOYQKIMJM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC#CCNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B2516085.png)
![1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2516087.png)
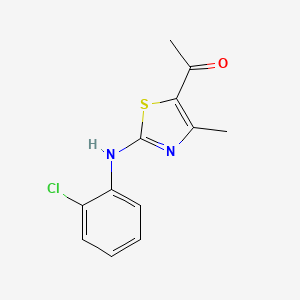
![3-[[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2516090.png)
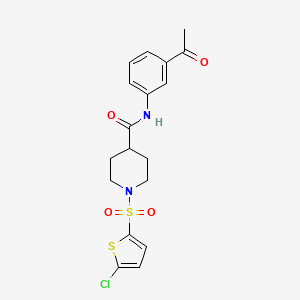
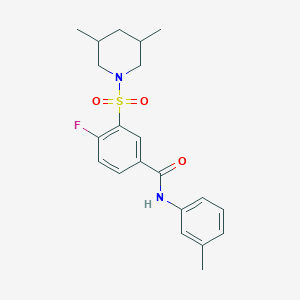


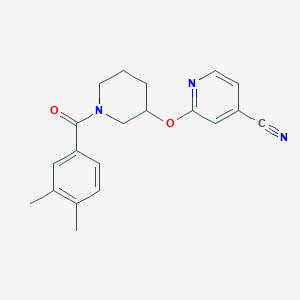

![N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)
![5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2516104.png)
![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2516105.png)
